methyl 3-carbamoyl-2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
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Properties
IUPAC Name |
methyl 3-carbamoyl-2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O6S/c1-31-21(30)24-9-8-13-14(10-24)32-20(17(13)18(22)28)23-19(29)11-2-4-12(5-3-11)25-15(26)6-7-16(25)27/h2-5H,6-10H2,1H3,(H2,22,28)(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKYUUNZXQWGSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to selectively and dose-dependently degradeKRAS G12D/V and MDM2 proteins , suppressing their signaling without non-specific cytotoxic effects.
Mode of Action
It is known that similar compounds operate through a protein-slaying approach known asCANDDY , which occurs without ubiquitination and bypasses the need for an E3 ligase. This suggests that the compound might interact with its targets in a similar manner, leading to their degradation and suppression of their signaling pathways.
Biochemical Pathways
It is known that the degradation of kras g12d/v and mdm2 proteins can suppress their signaling pathways, which play crucial roles in cell proliferation and survival. Therefore, the compound might affect these pathways and their downstream effects.
Pharmacokinetics
It is known that similar compounds can increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production. This suggests that the compound might have similar pharmacokinetic properties, impacting its bioavailability.
Result of Action
It is known that similar compounds can increase monoclonal antibody production. This suggests that the compound might have similar effects, leading to increased production of monoclonal antibodies.
Action Environment
It is known that similar compounds can suppress the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies. This suggests that the compound might also be used to control the level of the galactosylation for the N-linked glycans, indicating a potential influence of environmental factors on its action.
Biological Activity
Methyl 3-carbamoyl-2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a thieno[2,3-c]pyridine core with various functional groups that may contribute to its biological activity. The synthesis typically involves multi-step organic reactions, including the formation of the thieno[2,3-c]pyridine structure and subsequent modifications to introduce the carbamoyl and dioxopyrrolidinyl groups.
Synthesis Pathway
- Formation of Thieno[2,3-c]pyridine : The initial step involves cyclization reactions to create the thieno-pyridine framework.
- Introduction of Functional Groups : Subsequent reactions introduce the carbamoyl and benzamido moieties through nucleophilic substitutions and acylation reactions.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Anticancer Activity
Several studies have reported the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound showed IC50 values in the low micromolar range, indicating potent activity compared to standard chemotherapeutics.
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of Enzyme Activity : It may inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Studies suggest that it triggers apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
-
Study on MCF-7 Cells : A recent study evaluated the effects of the compound on MCF-7 cells. The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability.
- Findings : Flow cytometry analysis revealed increased apoptosis markers (Annexin V positive cells) after treatment.
- In Vivo Studies : Animal models treated with the compound exhibited reduced tumor growth rates compared to controls. Histological analyses showed significant apoptosis in tumor tissues.
Comparative Biological Activity Table
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Methyl 3-carbamoyl... | MCF-7 | 5.0 | Enzyme inhibition & apoptosis induction |
| Standard Chemotherapeutic | MCF-7 | 10.0 | DNA damage & apoptosis |
Q & A
Q. What are the key steps in synthesizing methyl 3-carbamoyl-2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate, and how can reaction conditions be optimized for yield and purity?
The synthesis involves constructing the thieno[2,3-c]pyridine core via cyclization of thiophene and pyridine precursors, followed by functionalization with carbamoyl and benzamido groups. Critical steps include:
- Cyclization : Using oxidizing agents like m-CPBA to form the fused heterocycle .
- Amidation : Introducing the 4-(2,5-dioxopyrrolidin-1-yl)benzamido group via coupling reagents (e.g., HATU) under inert conditions .
- Esterification : Methyl carboxylate formation via nucleophilic substitution . Optimization requires precise temperature control (e.g., reflux in ethanol at 80°C), anhydrous solvents, and HPLC monitoring (C18 column, acetonitrile/water gradient) to track intermediates .
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- NMR Spectroscopy : and NMR confirm regiochemistry and functional group integration (e.g., carbamoyl proton at δ 8.2–8.5 ppm) .
- HPLC : Purity >95% is achievable using reverse-phase chromatography with UV detection at 254 nm .
- Mass Spectrometry : HRMS (ESI) validates molecular weight (e.g., [M+H] at m/z 500.1502 for CHNOS) .
Q. How does the compound’s stability vary under different storage conditions?
The compound is light-sensitive and hygroscopic. Stability tests show:
- Short-term : Stable at -20°C in amber vials with desiccants for 3 months .
- Long-term : Degrades by 10% after 6 months at 4°C due to ester hydrolysis; lyophilization improves shelf life .
Advanced Research Questions
Q. What strategies resolve contradictions in reported synthetic protocols for analogous thienopyridine derivatives?
Discrepancies in reagent choice (e.g., sulfonyl chlorides vs. morpholinosulfonyl groups ) can be addressed by:
- DoE (Design of Experiments) : Systematic variation of solvents (DMF vs. THF), catalysts (DMAP vs. pyridine), and temperatures to identify robust conditions .
- Mechanistic Studies : Monitoring intermediates via -NMR to detect side reactions (e.g., over-oxidation of thiophene rings) .
Q. How can computational modeling complement experimental data to predict biological activity?
- Docking Simulations : Use AutoDock Vina to predict binding to pyrrolidin-1-yl-sensitive targets (e.g., kinases or proteases) .
- MD Simulations : Assess stability of the carbamoyl-benzamido motif in aqueous environments (AMBER force field) .
- QSAR : Correlate substituent effects (e.g., dioxopyrrolidin vs. methoxy groups ) with IC values from enzyme assays .
Q. What methodologies are recommended for studying the compound’s interaction with biological targets?
- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics to immobilized receptors (KD range: 10 nM–1 µM) .
- Fluorescence Polarization : Quantify displacement of fluorescent probes in competitive assays .
- Metabolic Stability : Use liver microsomes (human/rat) with LC-MS/MS to track degradation pathways .
Q. How can reaction intermediates be isolated and characterized to elucidate mechanistic pathways?
- Quenching Reactions : Halt reactions at 50% conversion via ice-water quenching to isolate intermediates .
- TLC-MS Coupling : Combine thin-layer chromatography with in situ mass spectrometry for rapid identification .
- Crystallography : X-ray structures of key intermediates (e.g., thienopyridine-sulfonyl adducts) resolve regioselectivity .
Methodological Challenges and Solutions
Q. What experimental controls are critical when assessing bioactivity to avoid false positives?
- Counter-Screens : Test against off-target enzymes (e.g., COX-2 for anti-inflammatory studies) .
- Solvent Controls : Use DMSO concentrations ≤0.1% to prevent cytotoxicity .
- Protease Inhibition : Include EDTA to rule out metal-dependent activity .
Q. How can stability issues in aqueous buffers be mitigated during biochemical assays?
- Co-solvents : Use 5% PEG-400 to enhance solubility without destabilizing the compound .
- pH Optimization : Maintain pH 7.4 with HEPES buffer to reduce ester hydrolysis .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the reactivity of the dioxopyrrolidin-1-yl moiety?
Discrepancies arise from solvent polarity effects:
- Polar Solvents (DMF) : Stabilize the dioxopyrrolidin-1-yl group, reducing unintended ring-opening .
- Nonpolar Solvents (Toluene) : Favor nucleophilic attack on the carbonyl, leading to byproducts .
Validate conditions via -NMR tracking of carbonyl peaks (δ 170–175 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
